3-[(4-ethoxyphenyl)carbamoyl]-2-{[(furan-2-yl)methyl]amino}propanoic acid
Description
This compound features a propanoic acid backbone substituted at position 3 with a 4-ethoxyphenyl carbamoyl group and at position 2 with a furan-2-ylmethyl amino group. The ethoxy moiety likely enhances lipophilicity and metabolic stability compared to hydroxylated analogs, while the furan ring may contribute to π-π interactions in biological targets. Although direct pharmacological data are unavailable, its structural motifs align with compounds exhibiting anticancer, antioxidant, and enzyme-targeting activities .
Properties
IUPAC Name |
4-(4-ethoxyanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-2-23-13-7-5-12(6-8-13)19-16(20)10-15(17(21)22)18-11-14-4-3-9-24-14/h3-9,15,18H,2,10-11H2,1H3,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBBSMANHUKBDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-ethoxyphenyl)carbamoyl]-2-{[(furan-2-yl)methyl]amino}propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan-2-ylmethylamine: This can be achieved by reacting furan-2-carbaldehyde with an amine source under reductive amination conditions.
Coupling with 4-ethoxyphenyl isocyanate: The furan-2-ylmethylamine is then reacted with 4-ethoxyphenyl isocyanate to form the corresponding urea derivative.
Introduction of the propanoic acid moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(4-ethoxyphenyl)carbamoyl]-2-{[(furan-2-yl)methyl]amino}propanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
3-[(4-ethoxyphenyl)carbamoyl]-2-{[(furan-2-yl)methyl]amino}propanoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of 3-[(4-ethoxyphenyl)carbamoyl]-2-{[(furan-2-yl)methyl]amino}propanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be determined by the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Lipophilicity and Bioactivity
Key analogs and their substituent-driven properties are summarized below:
Table 1: Structural and Functional Comparison of Propanoic Acid Derivatives
*Lipophilicity data (log k) from HPLC studies in highlight the role of substituents: ethoxy and methyl groups increase log k (higher lipophilicity), while hydroxyl or sulfonyl groups reduce it .
Key Observations:
- Ethoxy vs. Hydroxyl Groups : The 4-ethoxyphenyl group in the target compound likely enhances metabolic stability compared to the 4-hydroxyphenyl analogs in , which may undergo rapid glucuronidation.
- Furan-2-ylmethyl vs. Other Heterocycles : The furan ring in the target compound and BG15722 may facilitate antioxidant activity via radical scavenging, as seen in ’s derivatives . Thiazole-containing analogs () instead target antimycobacterial activity, suggesting heterocycle-specific bioactivity .
- Carbamoyl vs. Sulfonyl/Sulfamoyl Groups : The carbamoyl group in the target compound may engage in hydrogen bonding with biological targets, whereas sulfonyl groups () could enhance electron-withdrawing effects or enzyme inhibition .
Biological Activity
3-[(4-ethoxyphenyl)carbamoyl]-2-{[(furan-2-yl)methyl]amino}propanoic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Anticancer Properties
Recent studies have indicated that derivatives of this compound exhibit significant anticancer activity. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines, including A549 (lung cancer) cells. In vitro assays demonstrated that certain derivatives reduced cell viability by up to 50% and inhibited cell migration .
Table 1: Anticancer Activity of Related Compounds
| Compound ID | Cell Line | Viability Reduction (%) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | A549 | 50 | ROS Scavenging |
| Compound 2 | MCF7 | 45 | Apoptosis Induction |
| Compound 3 | HeLa | 60 | Cell Cycle Arrest |
Antioxidant Activity
The antioxidant properties of compounds similar to this compound have also been investigated. In DPPH radical scavenging assays, some derivatives demonstrated significant antioxidant activity, suggesting their potential use in preventing oxidative stress-related diseases .
The mechanism of action for this compound is believed to involve the modulation of specific biological pathways. It may act by:
- Binding to Enzymes : The presence of the furan and ethoxyphenyl groups allows for interactions with various enzymes involved in cancer progression.
- Inhibiting Reactive Oxygen Species (ROS) : By scavenging ROS, the compound may protect cells from oxidative damage, thus reducing cancer cell proliferation.
Study on Anticancer Efficacy
A study conducted by researchers evaluated the anticancer efficacy of a series of derivatives based on the core structure of this compound. The results indicated that specific modifications to the furan ring enhanced cytotoxicity against A549 cells while maintaining low toxicity towards normal Vero cells .
Case Study Summary:
- Objective : To evaluate the anticancer effects of modified derivatives.
- Methodology : In vitro assays on cancerous and non-cancerous cell lines.
- Findings : Certain derivatives showed enhanced anticancer properties with minimal side effects.
Q & A
Basic: What spectroscopic and chromatographic methods are recommended for characterizing the structural integrity of 3-[(4-ethoxyphenyl)carbamoyl]-2-{[(furan-2-yl)methyl]amino}propanoic acid?
Answer:
To confirm structural integrity, employ a combination of:
- Nuclear Magnetic Resonance (NMR):
- 1H NMR to identify hydrogen environments (e.g., ethoxyphenyl aromatic protons at δ 6.8–7.4 ppm, furan methylene protons at δ 3.8–4.2 ppm).
- 13C NMR to resolve carbonyl carbons (carbamoyl at ~165–170 ppm, propanoic acid at ~170–175 ppm) and aromatic carbons.
- 2D NMR (COSY, HSQC, HMBC) to verify connectivity between the ethoxyphenyl, carbamoyl, and furan-methylamino groups .
- High-Performance Liquid Chromatography (HPLC):
- Mass Spectrometry (MS):
Advanced: How can researchers optimize the yield of carbamoyl linkage formation during synthesis?
Answer:
Key strategies include:
- Reagent Selection:
- Solvent and Temperature:
- Polar aprotic solvents (e.g., DMF or DCM) at 0–25°C improve reaction control. Microwave-assisted synthesis (60–80°C, 30 min) may enhance efficiency .
- Catalysis:
- Workup and Purification:
Advanced: What computational strategies predict the bioactive conformation of this compound against enzymatic targets?
Answer:
- Molecular Docking:
- Molecular Dynamics (MD) Simulations:
- Free Energy Calculations:
- Apply MM-GBSA to estimate binding affinities, prioritizing substitutions that enhance hydrophobic interactions with enzyme active sites .
Basic: What are common impurities in propanoic acid derivatives with aryl substitutions, and how are they resolved?
Answer:
- Typical Impurities:
- Resolution Methods:
Advanced: How do researchers reconcile discrepancies between in vitro bioactivity and computational predictions?
Answer:
- Bioassay Validation:
- Conformational Analysis:
- Solvent Effects:
- Adjust MD simulations to include explicit solvent molecules, as water-mediated hydrogen bonds may alter activity predictions .
Basic: What parameters are critical for designing stability studies under varying pH conditions?
Answer:
- pH Range:
- Analytical Monitoring:
- Track degradation via HPLC at 0, 24, 48, and 72 hours. Look for hydrolysis of the carbamoyl group (retention time shifts) or furan ring oxidation .
- Temperature Control:
Advanced: Which in vitro assays best evaluate the inhibitory potential of this compound on enzymatic targets?
Answer:
- Fluorescence-Based Assays:
- Surface Plasmon Resonance (SPR):
- Cellular Assays:
- Treat enzyme-overexpressing cell lines (e.g., HEK293) and measure downstream signaling (e.g., Western blot for phosphorylated proteins) to confirm functional inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
